molecular formula C11H7FN2O B13065438 8-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one

8-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one

Cat. No.: B13065438
M. Wt: 202.18 g/mol
InChI Key: MSTMBSYDGRULNA-UHFFFAOYSA-N
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Description

8-Fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one is a fluorinated derivative of a privileged nitrogen heterocyclic scaffold with significant potential in medicinal chemistry and drug discovery. The pyrrolo[1,2-a]quinoxalin-4(5H)-one core is recognized for its diverse biological activities, including serving as a novel scaffold for the development of non-covalent Bruton's Tyrosine Kinase (BTK) inhibitors . BTK is a critical therapeutic target for treating B-cell malignancies and autoimmune disorders, and non-covalent inhibitors represent a promising strategy to overcome the drug resistance associated with covalent inhibitors . Representative compounds based on this scaffold have demonstrated potent BTK inhibition (IC50 values as low as 7.41 nM) and exhibited excellent selectivity across a broad panel of kinases, highlighting the high value of this chemical structure for research . Beyond oncology, this class of compounds is also being investigated as CX3CR1 receptor antagonists , with potential applications in treating cancer metastasis, cardiovascular diseases, and central nervous system disorders like multiple sclerosis and Alzheimer's disease . The structural motif is amenable to further functionalization, such as regioselective bromination, enabling the synthesis of diverse derivatives for structure-activity relationship (SAR) studies . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can utilize this compound as a key intermediate to develop novel chemical probes and therapeutic candidates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-fluoro-5H-pyrrolo[1,2-a]quinoxalin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2O/c12-7-3-4-8-10(6-7)14-5-1-2-9(14)11(15)13-8/h1-6H,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSTMBSYDGRULNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1)C(=O)NC3=C2C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar Analysis and Rational Drug Design for 8 Fluoropyrrolo 1,2 a Quinoxalin 4 5h One and Analogues

Elucidation of Key Structural Motifs Governing Biological Activity

The core tricyclic structure of pyrrolo[1,2-a]quinoxalin-4(5H)-one is fundamental to its biological activity. This fused ring system provides a rigid framework that allows for specific spatial orientation of substituents to interact with biological targets. The general structure consists of a benzene (B151609) ring fused to a pyrazine (B50134) ring, which is in turn fused to a pyrrole (B145914) ring.

Key structural motifs that have been identified as important for the biological activity of this class of compounds include:

The Pyrrolo[1,2-a]quinoxaline (B1220188) Core: This tricyclic system is the foundational pharmacophore. Its planarity and aromaticity are crucial for interactions with target proteins.

The Lactam Carbonyl Group: The carbonyl group at the 4-position in the quinoxalinone ring is a key feature, likely involved in hydrogen bonding interactions with target enzymes.

Substituents on the Aromatic Rings: The nature and position of substituents on the benzene and pyrrole rings significantly modulate the biological activity, influencing factors such as potency, selectivity, and pharmacokinetic properties.

Impact of Substituent Position and Chemical Nature on Activity Profiles

The biological activity of pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives can be finely tuned by altering the substituents on the core scaffold. Structure-activity relationship (SAR) studies have revealed several key trends.

For a series of 4H-benzo[b]pyrrolo[1,2-d] nih.govnih.govoxazine derivatives, which share a similar tricyclic system, the following observations were made regarding Sirt6 activation:

Hydrophobicity: Hydrophobic groups, such as methyl and trifluoromethyl, on the tricyclic ring were found to be beneficial for the activating effect on Sirt6. nih.gov

Hydrophilicity: Conversely, hydrophilic substituents like hydroxyl and sulfonyl groups were unfavorable and led to a dramatic loss of potency. nih.gov

Positional Effects: The position of the substituent also plays a critical role. For instance, in one study, substitution at the 8-position generally yielded better inhibitory activity than substitution at the 7-position. researchgate.net

Specifically for pyrrolo[1,2-a]quinoxaline-based Sirt6 activators, the introduction of a fluorine atom at the 8-position resulted in a decrease in activating Sirt6 deacetylation compared to an unsubstituted analogue. nih.gov

CompoundSubstituent at Position 8Effect on Sirt6 ActivationReference
66-HBaseline Activity nih.gov
68-CH3Maintained Potency nih.gov
69-OCH3Maintained Potency nih.gov
70-FDecreased Activity nih.gov

Scaffold Hopping and Lead Optimization Strategies for Pyrrolo[1,2-a]quinoxalin-4(5H)-one Derivatives

Scaffold hopping is a widely used strategy in drug design to identify novel core structures with similar biological activity but potentially improved properties. This approach has been successfully applied to the pyrrolo[1,2-a]quinoxalin-4(5H)-one scaffold to develop new classes of inhibitors.

For instance, scaffold hopping from BMS-986142 led to the design and synthesis of pyrrolo[1,2-a]quinoxalin-4(5H)-one and imidazo[1,2-a]quinoxalin-4(5H)-one based selective noncovalent Bruton's tyrosine kinase (BTK) inhibitors. nih.gov This strategy resulted in compounds with potent BTK inhibition. nih.govresearchgate.netresearchgate.net

Lead optimization efforts for this class of compounds have focused on improving potency, selectivity, and pharmacokinetic properties. Hit-to-lead optimization of a series of N-alkyl-N-[2-oxo-2-(4-aryl-4H-pyrrolo[1,2-a]quinoxaline-5-yl)-ethyl]-carboxylic acid amides led to the identification of potent cannabinoid 1 receptor (CB1R) antagonists. nih.gov

Another example of lead optimization involved a computer-driven scaffold-hopping approach to generate new protein tyrosine phosphatase 1B (PTP1B) inhibitors from the pyrrolo[1,2-a]quinoxaline core. nih.gov By replacing the pyrrole ring with other azoles, researchers aimed to obtain novel chemotypes with similar activities and different physicochemical properties. nih.gov

Structure-Based Design Principles for Targeted Modulators, including Fluorinated Analogues

Structure-based drug design utilizes the three-dimensional structure of the biological target to design and optimize ligands. This approach has been instrumental in the development of targeted modulators based on the pyrrolo[1,2-a]quinoxalin-4(5H)-one scaffold.

Rational drug design has been employed to enhance the therapeutic profiles of pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives. For example, in the development of noncovalent BTK inhibitors, a novel series of ring-opening pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives were designed based on the docking mode of a lead compound with BTK. nih.gov This approach aimed to reduce synthetic difficulty and improve physicochemical properties. nih.govdocumentsdelivered.com

The resulting compounds exhibited potent BTK inhibitory activity and improved properties such as lower structural rigidity, lipophilicity, and molecular weight. nih.gov One representative compound demonstrated potent antitumor activities in lymphoma cells. nih.gov

CompoundKey Structural FeatureDesigned ImprovementObserved OutcomeReference
Compound 10Ring-opening of pyrrolo[1,2-a]quinoxalin-4(5H)-oneReduced synthetic difficulty, improved physicochemical propertiesPotent BTK inhibitory activity, lower rigidity, lipophilicity, and MW nih.gov
Compound 9Novel pyrrolo[1,2-a]quinoxalin-4(5H)-one derivativePotent and orally available noncovalent BTK inhibitorPotent BTK inhibitory activity and excellent selectivity nih.gov

Advanced Spectroscopic and Crystallographic Characterization Methodologies in 8 Fluoropyrrolo 1,2 a Quinoxalin 4 5h One Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucication

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For derivatives of the pyrrolo[1,2-a]quinoxalin-4(5H)-one core, ¹H and ¹³C NMR spectra provide detailed information about the molecular framework.

In the ¹H NMR spectrum of related, non-fluorinated analogues, characteristic signals for the aromatic protons of the quinoxaline (B1680401) and pyrrole (B145914) rings are observed. The chemical shifts and coupling constants of these protons are highly dependent on their electronic environment and their spatial relationships with neighboring protons. For instance, in a hypothetical ¹H NMR spectrum of 8-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one, the fluorine atom at the C8 position would be expected to introduce characteristic splitting patterns for the adjacent aromatic protons due to H-F coupling.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in the molecule gives rise to a distinct signal. The chemical shift of the carbonyl carbon (C4) in the quinoxalinone ring is typically observed in the downfield region of the spectrum. The presence of the electron-withdrawing fluorine atom at C8 would influence the chemical shifts of the carbon atoms in the benzene (B151609) ring, providing further structural confirmation.

Table 1: Representative ¹H and ¹³C NMR Data for a Generic Pyrrolo[1,2-a]quinoxalin-4(5H)-one Scaffold (Note: This table is illustrative and does not represent actual data for the 8-fluoro derivative.)

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-1 ~8.2 C-1: ~118
H-2 ~6.9 C-2: ~114
H-3 ~7.0 C-3: ~107
C-4 - C-4: ~155
NH (pos. 5) ~4.0 (broad) -
H-6 ~7.3 C-5a: ~130
H-7 ~7.2 C-6: ~117
H-8 ~7.5 C-7: ~127
H-9 ~7.7 C-8: ~124
- - C-9: ~115
- - C-9a: ~123

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a synthesized compound. By providing a highly accurate mass measurement, HRMS can distinguish between molecules with the same nominal mass but different elemental formulas. For this compound, HRMS would be used to verify that the experimentally measured mass corresponds to the calculated exact mass of its molecular formula, C₁₁H₇FN₂O. This technique provides definitive evidence of the compound's successful synthesis.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the FT-IR spectrum of a pyrrolo[1,2-a]quinoxalin-4(5H)-one derivative, characteristic absorption bands would be expected. beilstein-journals.org A strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactam group would be prominent. Additionally, bands corresponding to N-H stretching of the lactam, C-H stretching of the aromatic rings, and C=C and C=N stretching vibrations within the heterocyclic system would be observed. The presence of a C-F bond in the 8-fluoro derivative would also give rise to a characteristic absorption band in the fingerprint region of the spectrum.

Table 2: Typical FT-IR Absorption Bands for a Pyrrolo[1,2-a]quinoxalin-4(5H)-one Structure

Functional Group Wavenumber (cm⁻¹)
N-H Stretch 3200-3400
Aromatic C-H Stretch 3000-3100
C=O Stretch (Lactam) 1650-1690
C=C and C=N Stretch 1450-1600

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The extended conjugated π-system of the pyrrolo[1,2-a]quinoxaline (B1220188) core gives rise to characteristic absorption bands in the UV-Vis spectrum. The position and intensity of these bands are influenced by the specific substitution pattern on the aromatic rings. The introduction of a fluorine atom at the 8-position may cause a slight shift in the absorption maxima compared to the unsubstituted parent compound due to its electronic effects. Studies on related systems have shown that these molecules absorb in the UV and near-visible regions of the electromagnetic spectrum. researchgate.netnih.gov

Chromatographic Techniques in Synthesis and Analysis (e.g., HPLC, Flash Chromatography)

Chromatographic techniques are essential for the purification and analysis of synthesized compounds. Flash chromatography is commonly employed for the purification of crude reaction mixtures to isolate the desired product. unisi.it High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to assess the purity of the final compound. By using a suitable stationary phase and mobile phase, HPLC can separate the target compound from any remaining starting materials, byproducts, or other impurities. The purity is typically determined by the relative area of the peak corresponding to the product in the chromatogram.

Broader Implications and Future Research Directions for 8 Fluoropyrrolo 1,2 a Quinoxalin 4 5h One Research

Role in Fragment-Based Drug Discovery Platforms

The 8-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one core structure is an exemplary candidate for fragment-based drug discovery (FBDD). FBDD is a method used for finding lead compounds as part of the drug discovery process. It is based on identifying small chemical fragments, which may bind weakly to the biological target, and then growing them or combining them to produce a lead with a higher affinity.

The pyrrolo[1,2-a]quinoxaline (B1220188) scaffold itself is a "privileged substructure," meaning it is capable of binding to multiple biological targets. semanticscholar.org This characteristic makes it an ideal starting point for building libraries of compounds for screening against various diseases. The addition of a fluorine atom can modulate key properties such as metabolic stability, binding affinity, and lipophilicity, which are critical parameters in drug design. Future research will likely focus on the synthesis of a diverse library of fragments based on the this compound core to screen against a wide array of biological targets.

Potential for Developing Novel Therapeutic Agents Targeting Various Diseases

Derivatives of the pyrrolo[1,2-a]quinoxalin-4(5H)-one scaffold have demonstrated a broad spectrum of biological activities, suggesting that the 8-fluoro substituted version could be a progenitor for a new generation of therapeutic agents. semanticscholar.org

Oncology: A significant area of interest is in the development of kinase inhibitors for cancer therapy. nih.gov Specifically, derivatives of this scaffold have been identified as potent non-covalent inhibitors of Bruton's tyrosine kinase (BTK). nih.govnih.gov BTK is a crucial mediator in B-cell receptor signaling and is a validated target for various B-cell malignancies. nih.govresearchgate.net Research has shown that pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives can exhibit potent BTK inhibitory activity, with some compounds showing IC50 values in the nanomolar range. nih.gov These compounds have the potential to overcome resistance and side effects associated with existing covalent BTK inhibitors. nih.gov

Furthermore, this class of compounds has shown promise in targeting other kinases such as Pim-1/2, which are implicated in the progression of both hematologic and solid tumors. researchgate.net Derivatives have also been investigated for their antiproliferative activity against various leukemia cell lines. researchgate.netmdpi.com

Inflammatory and Autoimmune Diseases: Given the role of BTK in autoimmune disorders, this compound derivatives are also promising candidates for the treatment of these conditions. nih.gov Additionally, research has pointed to the anti-inflammatory properties of quinoxaline (B1680401) derivatives in general. smolecule.com

Infectious Diseases: The broader class of pyrrolo[1,2-a]quinoxalines has been explored for its potential against a range of pathogens, including those responsible for tuberculosis, malaria, and various viral infections. semanticscholar.orgrsc.org The development of new antifungal agents is another promising avenue, with some derivatives showing inhibitory effects on multidrug transporters in Candida albicans. researchgate.net

The following table summarizes the biological activities of some representative pyrrolo[1,2-a]quinoxaline derivatives:

Compound Class Target Disease Area Reference
Pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives Bruton's Tyrosine Kinase (BTK) B-cell malignancies, Autoimmune disorders nih.govnih.gov
Pyrrolo[1,2-a]quinoxaline derivatives Pim-1/2 Kinase Cancer researchgate.net
Pyrrolo[1,2-a]quinoxaline derivatives Various Leukemia researchgate.netmdpi.com
Quinoxaline derivatives Not specified Inflammation smolecule.com
Pyrrolo[1,2-a]quinoxaline derivatives Various Tuberculosis, Malaria, Viral infections semanticscholar.orgrsc.org

Applications Beyond Medicinal Chemistry (e.g., Photoelectric Properties, Organic Electroluminescence)

The applications of the pyrrolo[1,2-a]quinoxaline scaffold are not limited to medicinal chemistry. These compounds have also demonstrated interesting photoelectric and organic electroluminescent properties. This opens up possibilities for their use in materials science, for example, in the development of organic light-emitting diodes (OLEDs) and other electronic devices.

The inherent photophysical properties of the pyrrolo[1,2-a]quinoxaline core can be fine-tuned through chemical modifications, including fluorination. The introduction of fluorine can influence the electronic properties of the molecule, potentially leading to enhanced performance in optoelectronic applications. Further research is warranted to fully explore the potential of this compound in this domain.

Addressing Unmet Medical Needs with Fluorinated Pyrrolo[1,2-a]quinoxalin-4(5H)-one Derivatives

The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to improve a compound's pharmacological profile. Fluorine can enhance metabolic stability, increase binding affinity, and improve bioavailability. researchgate.net In the context of pyrrolo[1,2-a]quinoxalin-4(5H)-one, the 8-fluoro substitution could lead to derivatives with superior efficacy and safety profiles.

For instance, in the development of non-covalent BTK inhibitors, achieving high selectivity and potency while maintaining good oral bioavailability is a key challenge. nih.gov The 8-fluoro substitution on the pyrrolo[1,2-a]quinoxalin-4(5H)-one scaffold could be a critical modification to achieve these desired properties, potentially leading to new treatments for cancers and autoimmune diseases that are resistant to current therapies.

The versatility of the pyrrolo[1,2-a]quinoxaline scaffold, combined with the beneficial effects of fluorination, positions this compound as a highly promising platform for the development of novel molecules to address a wide range of unmet medical needs.

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